

An In-depth Technical Guide to Amino-ethyl-SS-PEG3-NHBoc

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Compound of Interest		
Compound Name:	Amino-ethyl-SS-PEG3-NHBoc	
Cat. No.:	B605427	Get Quote

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Core Chemical Identity

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional, cleavable crosslinker extensively used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] [3] Its structure is meticulously designed with distinct functional components that impart specific reactivity and physiological behavior. This linker allows for the stable connection of two molecules, such as an antibody and a cytotoxic drug, under physiological conditions, with the capability of releasing the drug payload in the highly reductive environment found inside tumor cells.[4]

The core structure consists of four key moieties:

- Amino-ethyl Group (H₂N-CH₂CH₂-): A primary amine that serves as a nucleophilic handle for conjugation, typically to electrophilic groups like activated esters (e.g., NHS esters) on a payload molecule.
- Disulfide Bond (-S-S-): The central feature of the linker, providing a cleavable linkage. This bond is stable in the bloodstream but is readily reduced and broken by high intracellular concentrations of glutathione (GSH), triggering payload release.[4]
- PEG3 Spacer (-(OCH₂CH₂)₃-): A short, hydrophilic polyethylene glycol spacer consisting of three repeating ethylene glycol units. This PEG chain enhances the solubility and



biocompatibility of the entire conjugate, potentially reducing aggregation and improving pharmacokinetics.

Boc-Protected Amine (-NHBoc): A terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust protecting group that is stable to basic and nucleophilic conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the amine for subsequent conjugation, often to a targeting protein like an antibody.[5]

Quantitative and Physicochemical Data

The fundamental properties of **Amino-ethyl-SS-PEG3-NHBoc** are summarized below. These values are critical for calculating reaction stoichiometries, assessing purity, and establishing appropriate storage conditions.

Property	Value	Source(s)
CAS Number	2144777-87-5	[3][6][7]
Molecular Formula	C15H32N2O5S2	[3][8]
Molecular Weight	384.55 g/mol	[3][6][8]
IUPAC Name	tert-butyl (1-amino-7,10,13- trioxa-3,4-dithiapentadecan- 15-yl)carbamate	[6]
Physical Form	Pale-yellow to Yellow-brown Liquid	
Purity	Typically ≥95%	
Storage	Store at -20°C for long-term stability.	[1]
Shipping Conditions	Typically shipped at ambient temperature or with blue ice.	[1]

Experimental Protocols and Methodologies



The utility of this linker lies in its sequential conjugation capability. Below are generalized protocols for its use in creating a bioconjugate.

Boc Group Deprotection

The removal of the Boc protecting group is the first step to enable conjugation at this terminus. Acid-catalyzed hydrolysis is the most common method.[9]

- Reagents and Materials:
 - Amino-ethyl-SS-PEG3-NHBoc
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
 - Rotary evaporator
- · Protocol:
 - Dissolve the Boc-protected linker in DCM (e.g., 10 mL per 1 g of linker).
 - Add an excess of TFA (e.g., 20-50% v/v solution in DCM).
 - Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[5]
 - Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
 - Neutralize the residue by dissolving it in an organic solvent like ethyl acetate and washing it carefully with a saturated NaHCO₃ solution until effervescence ceases.



 Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine-linker, which is now ready for conjugation.[5]

Sequential Bioconjugation Workflow

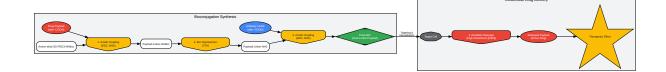
This workflow describes the process of linking a drug (Payload) to an antibody (mAb).

- Step 1: Payload-Linker Conjugation:
 - Activate the carboxylic acid group on the payload molecule to an NHS ester using standard coupling agents like EDC/NHS.
 - React the NHS-activated payload with the free amine of the Boc-protected linker (Aminoethyl-SS-PEG3-NHBoc) in an anhydrous aprotic solvent (e.g., DMF or DMSO) with a non-nucleophilic base like diisopropylethylamine (DIPEA).
 - Purify the resulting Payload-Linker-NHBoc conjugate using chromatography (e.g., silica gel or reverse-phase HPLC).
- Step 2: Deprotection of the Conjugate:
 - Perform the Boc deprotection protocol as described in section 3.1 on the purified Payload-Linker-NHBoc conjugate to expose the terminal amine.
- Step 3: Antibody Conjugation:
 - Activate the carboxylic acid groups on the antibody (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry in a suitable buffer (e.g., MES buffer, pH 6.0).
 - React the activated antibody with the deprotected Payload-Linker-NH₂ conjugate. The reaction is typically performed in a buffered solution (e.g., PBS, pH 7.4-8.0).
 - Monitor the conjugation reaction to achieve the desired Drug-to-Antibody Ratio (DAR).
 - Purify the final Antibody-Drug Conjugate (ADC) using size exclusion chromatography (SEC) or affinity chromatography to remove unconjugated linker-payload and excess reagents.



Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in using **Amino-ethyl-SS-PEG3-NHBoc** to create an ADC, culminating in intracellular payload release.



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Caption: Workflow for ADC synthesis and intracellular drug release using the cleavable linker.

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